molecular formula C14H12ClFN2O2 B2761035 6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide CAS No. 1444695-23-1

6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide

Cat. No.: B2761035
CAS No.: 1444695-23-1
M. Wt: 294.71
InChI Key: TXAOHCZHHQUPIW-UHFFFAOYSA-N
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Description

6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a methoxyphenylmethyl group attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Amidation: The carboxylic acid derivative of the halogenated pyridine is then reacted with 3-methoxybenzylamine to form the carboxamide. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the pyridine ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-fluoropyridine-2-carboxamide: Lacks the methoxyphenylmethyl group, which may affect its biological activity and chemical properties.

    3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide: Lacks the chloro substituent, potentially altering its reactivity and interactions.

    6-chloro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide: Lacks the fluoro substituent, which may influence its chemical stability and biological activity.

Uniqueness

The presence of both chloro and fluoro substituents, along with the methoxyphenylmethyl group, makes 6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide unique. These structural features can enhance its reactivity, stability, and potential for specific interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-20-10-4-2-3-9(7-10)8-17-14(19)13-11(16)5-6-12(15)18-13/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAOHCZHHQUPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(C=CC(=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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